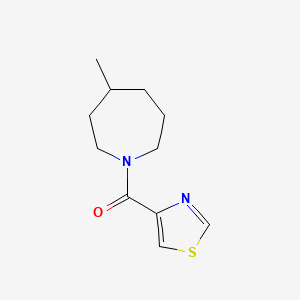

4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane is a synthetic organic compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol . This compound features a seven-membered azepane ring fused with a thiazole ring, making it an interesting subject for various chemical and biological studies.

準備方法

The synthesis of 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane typically involves the reaction of 4-methylazepane with 1,3-thiazole-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

科学的研究の応用

4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It finds applications in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiazole ring is known to interact with various biological targets, contributing to the compound’s biological activity .

類似化合物との比較

Similar compounds to 4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane include:

4-Methyl-1-(1,3-thiazole-4-carbonyl)piperidine: This compound has a piperidine ring instead of an azepane ring, which may result in different biological activities.

4-Methyl-1-(1,3-thiazole-4-carbonyl)morpholine: The morpholine ring in this compound can lead to different chemical reactivity and biological properties.

4-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine: The pyrrolidine ring offers a different structural framework, potentially altering its interactions with biological targets.

This compound stands out due to its unique azepane ring, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

4-Methyl-1-(1,3-thiazole-4-carbonyl)azepane is a thiazole-derived compound that has garnered attention for its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound.

The compound features a thiazole ring known for its significant biological activities, including:

- Antioxidant

- Analgesic

- Anti-inflammatory

- Antimicrobial

- Antifungal

- Antitumor

These properties are attributed to its ability to interact with various biomolecules, including enzymes and proteins, influencing cellular functions and metabolic pathways.

Cellular Effects

The biological activity of this compound extends to its influence on cellular processes:

- Cell Signaling : Modulates signaling pathways affecting cell proliferation and apoptosis.

- Gene Expression : Alters gene expression profiles, which can lead to changes in cell behavior.

- Metabolism : Engages in metabolic pathways, affecting the overall metabolic state of cells.

Molecular Mechanism

The molecular mechanism of action involves:

- Binding Interactions : The thiazole ring facilitates binding with target biomolecules, leading to enzyme inhibition or activation.

- Gene Regulation : Modulates gene expression through interactions with transcription factors and other regulatory proteins.

Table 1: Summary of Biological Activities and Mechanisms

| Activity Type | Mechanism of Action |

|---|---|

| Antioxidant | Scavenging free radicals |

| Analgesic | Inhibition of pain signaling pathways |

| Anti-inflammatory | Modulation of inflammatory mediators |

| Antimicrobial | Disruption of microbial cell wall synthesis |

| Antitumor | Induction of apoptosis in cancer cells |

Case Studies

Recent studies have highlighted the compound's potential in cancer therapy:

- Colon Cancer Cell Lines : Research demonstrated that thiazole derivatives exhibited selective cytotoxicity against colorectal cancer cells with specific genetic mutations. The compound was shown to inhibit cholesterol biosynthesis, which is crucial for cancer cell proliferation .

- Animal Models : In vivo studies indicated that lower doses of the compound displayed anti-inflammatory and neuroprotective effects without significant toxicity. Long-term treatment resulted in reduced tumor sizes in genetically engineered mouse models .

Dosage Effects

The effects of this compound vary significantly with dosage:

- At low doses, beneficial effects such as neuroprotection and anti-inflammatory activity were observed.

- Higher doses may lead to enhanced cytotoxicity against cancer cells but require careful monitoring due to potential side effects.

Metabolic Pathways

The compound participates in various metabolic pathways by interacting with enzymes that regulate metabolic flux. Its structure allows it to engage in redox reactions, influencing cellular metabolism and energy production.

Transport and Distribution

The transport mechanisms involve specific transporters that facilitate the localization of this compound within cells. Its distribution is essential for exerting its biological effects effectively.

特性

IUPAC Name |

(4-methylazepan-1-yl)-(1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-9-3-2-5-13(6-4-9)11(14)10-7-15-8-12-10/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSJIQSXTAJDMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(CC1)C(=O)C2=CSC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。